molecular formula C17H28BNO3S B3188957 (3-(11-Mercaptoundecanamido)phenyl)boronic acid CAS No. 260248-92-8

(3-(11-Mercaptoundecanamido)phenyl)boronic acid

Cat. No.: B3188957
CAS No.: 260248-92-8
M. Wt: 337.3 g/mol
InChI Key: FJJHUZZHVSJDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

CAS No.

260248-92-8

Molecular Formula

C17H28BNO3S

Molecular Weight

337.3 g/mol

IUPAC Name

[3-(11-sulfanylundecanoylamino)phenyl]boronic acid

InChI

InChI=1S/C17H28BNO3S/c20-17(12-7-5-3-1-2-4-6-8-13-23)19-16-11-9-10-15(14-16)18(21)22/h9-11,14,21-23H,1-8,12-13H2,(H,19,20)

InChI Key

FJJHUZZHVSJDHY-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)NC(=O)CCCCCCCCCCS)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)CCCCCCCCCCS)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(11-Mercaptoundecanamido)phenyl)boronic acid can be achieved through a one-pot polymerization approach. This method involves the use of polymerizable phenylboronic acid molecules, such as vinyl-phenylboronic acid or phenylboronic acid-silica reagent, which are incorporated into polymer networks via radical-initiated polymerization or sol-gel polymerization . The reaction typically takes place in a solvent like dimethyl sulfoxide (DMSO) and uses N,N’-methylbisacrylamide (MBAA) as a crosslinker .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the one-pot polymerization approach mentioned above can be scaled up for industrial purposes, given the appropriate optimization of reaction conditions and equipment.

Mechanism of Action

The mechanism of action of (3-(11-Mercaptoundecanamido)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form cyclic boronate esters with polyol compounds . These interactions are crucial for the compound’s applications in drug delivery, biosensing, and other biomedical fields .

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